molecular formula C9H12N2O3 B1428935 3-ethoxy-N-methyl-4-nitroaniline CAS No. 1339134-87-0

3-ethoxy-N-methyl-4-nitroaniline

Cat. No.: B1428935
CAS No.: 1339134-87-0
M. Wt: 196.2 g/mol
InChI Key: CVAINZLPPLCASF-UHFFFAOYSA-N
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Description

3-ethoxy-N-methyl-4-nitroaniline is an organic compound with the molecular formula C9H12N2O3. It is a derivative of aniline, featuring an ethoxy group, a methyl group, and a nitro group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-methyl-4-nitroaniline typically involves a multi-step process. One common method starts with the nitration of aniline to form 4-nitroaniline. This is followed by the ethoxylation and methylation of the nitroaniline to yield the final product. The nitration step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-methyl-4-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using metal hydrides.

    Substitution: The ethoxy and methyl groups can participate in substitution reactions, where they can be replaced by other functional groups under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, where the ethoxy or methyl groups are oxidized to form corresponding aldehydes or acids.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like halogens or alkyl halides can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

Major Products

    Reduction: The major product is 3-ethoxy-N-methyl-4-aminoaniline.

    Substitution: Depending on the substituents used, various derivatives of the compound can be formed.

    Oxidation: Products include 3-ethoxy-N-methyl-4-nitrobenzaldehyde or 3-ethoxy-N-methyl-4-nitrobenzoic acid.

Scientific Research Applications

3-ethoxy-N-methyl-4-nitroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in the development of pharmaceutical agents.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-methyl-4-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The ethoxy and methyl groups can influence the compound’s solubility and reactivity, affecting its overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-nitroaniline: Similar in structure but lacks the ethoxy and methyl groups.

    3-ethoxy-4-nitroaniline: Similar but without the N-methyl group.

    N-methyl-4-nitroaniline: Similar but without the ethoxy group.

Uniqueness

3-ethoxy-N-methyl-4-nitroaniline is unique due to the presence of both ethoxy and methyl groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its solubility and facilitate its use in various applications compared to its simpler analogs .

Properties

IUPAC Name

3-ethoxy-N-methyl-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-3-14-9-6-7(10-2)4-5-8(9)11(12)13/h4-6,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVAINZLPPLCASF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)NC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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